2-[(2-Methylbenzyl)amino]ethanol
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Overview
Description
2-[(2-Methylbenzyl)amino]ethanol is a compound that falls within the category of amino alcohols, which are organic compounds containing both an amine and an alcohol functional group. These compounds are of interest due to their potential applications in various fields, including polymer synthesis, catalysis, and pharmaceuticals.
Synthesis Analysis
The synthesis of related amino alcohols has been explored in several studies. For instance, commercial amino alcohols have been used as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine, demonstrating the potential for direct access to metal-free telechelic polymers with amino alcohol end groups . Additionally, 2-aminobenzyl alcohol has been coupled with secondary alcohols in the presence of a ruthenium catalyst to produce quinolines, indicating the versatility of amino alcohols in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of amino alcohols can significantly influence their properties and reactivity. For example, the crystal structure of a related compound, 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol, has been determined, revealing the impact of substituents on the crystal structure and the sp^3 character of the nitrogen atom . This insight into the molecular structure is crucial for understanding the behavior of these compounds in various chemical contexts.
Chemical Reactions Analysis
Amino alcohols can participate in a range of chemical reactions. They have been used as ligands in the synthesis of copper(II) complexes, forming hydrogen-bonded network structures . Moreover, they can undergo condensation reactions to form Schiff bases, which exhibit antibacterial activities, as seen in the synthesis of 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol and 2-[(4-fluorobenzylidene)-amino]-ethanol Schiff bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino alcohols are influenced by their molecular structure. The presence of both amine and alcohol functional groups allows for the formation of hydrogen bonds, which can lead to the creation of complex structures, as observed in the copper(II) complexes with amino alcohol ligands . The reactivity of these compounds in the formation of polymers and Schiff bases also highlights their chemical versatility .
Scientific Research Applications
Polymer Synthesis
- 2-(Methylamino)ethanol, a related compound, is used as a direct initiator for the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This method provides access to metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, showcasing excellent control over molar masses and chain-end fidelity (Bakkali-Hassani et al., 2018).
Isoquinoline Syntheses
- Research explored the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its use in phenolic cyclization to produce various tetrahydroisoquinolines (Kametani et al., 1970).
Synthesis of Polyfluorodibenz[b,f][1,4]oxazepines
- Thermolysis of 2-[(polyfluorobenzylidene)amino]phenols, a related chemical, results in fluorinated dibenz[b,f][1,4]oxazepines, important for their potential applications in materials science (Allaway et al., 2002).
Antibacterial Activities
- Certain derivatives of 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol and 2-[(4-fluorobenzylidene)-amino]-ethanol have been studied for their antibacterial activities against various bacteria (Wen-jie, 2004), (Huang & Tian, 2004).
Structural and Chemical Studies
- Studies on the crystal structure and EPR of a hydrogen-bonded two-dimensional network of Cu(II) complexes with N-(2-hydroxybenzyl)-2-amino-1-ethanol have been conducted (Xie et al., 2000).
Study of Receptor Responsiveness
- Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which can include methyl or ethyl groups, have been studied for their effects on sympathomimetic activity, indicating distinct β-receptor populations (Lands et al., 1967).
Solubility and Solvent Effects Studies
- Research on the solubility of 2-amino-3-methylbenzoic acid in various solvents is essential for its purification (Zhu et al., 2019).
Enzymatic Measurements
- An enzymatic method for measuring ethanol or NAD in acid extracts of biological samples, where 2-amino-2-methyl-1-propanol is used as a buffer (Cornell & Veech, 1983).
Safety And Hazards
properties
IUPAC Name |
2-[(2-methylphenyl)methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-4-2-3-5-10(9)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMILXCMZOMROKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406008 |
Source
|
Record name | 2-[(2-methylbenzyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylbenzyl)amino]ethanol | |
CAS RN |
91251-55-7 |
Source
|
Record name | 2-[[(2-Methylphenyl)methyl]amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91251-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-methylbenzyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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